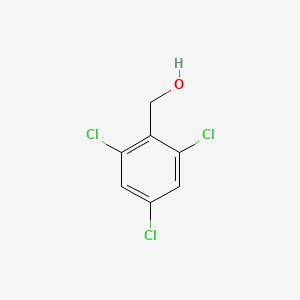

2,4,6-Trichlorobenzyl alcohol

Beschreibung

Contextualization within Chlorinated Aromatic Alcohol Chemistry

The chlorination of aromatic alcohols is a key transformation in organic synthesis, and various methods have been developed to achieve this selectively. google.comscirp.orgjalsnet.com The presence of chlorine atoms can direct further electrophilic aromatic substitution and influence the reactivity of the benzylic hydroxyl group. For instance, the electron-withdrawing nature of the chlorine atoms in 2,4,6-trichlorobenzyl alcohol deactivates the benzene (B151609) ring towards certain reactions.

Significance in Modern Chemical Synthesis and Environmental Studies

In modern chemical synthesis, this compound serves as a valuable intermediate. It can be used in the synthesis of other complex molecules, including those with potential biological activity. usbio.netscielo.br For example, it has been used in the enantioselective synthesis of sulfinite esters. scientificlabs.co.uk The compound's structure allows for a variety of chemical transformations, making it a versatile building block for creating more intricate chemical architectures.

From an environmental perspective, chlorinated aromatic compounds are of significant interest due to their persistence and potential for bioaccumulation. This compound has been studied in the context of the degradation of polychlorinated biphenyls (PCBs) and other chlorinated pollutants. usbio.netnih.govresearchgate.net It has been identified as a metabolite in the breakdown of certain pesticides, such as lindane. nih.gov Understanding the formation and fate of such compounds is crucial for assessing the environmental impact of chlorinated pollutants and for developing bioremediation strategies. Ligninolytic fungi, for instance, have been investigated for their ability to transform chlorobenzyl alcohols, including this compound. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5Cl3O | usbio.netnih.gov |

| Molecular Weight | 211.47 g/mol | usbio.netsigmaaldrich.com |

| Melting Point | 98-101 °C | sigmaaldrich.com |

| CAS Number | 217479-60-2 | usbio.netnih.govsigmaaldrich.com |

| IUPAC Name | (2,4,6-trichlorophenyl)methanol | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (in Chloroform-d) | δ = 7.37 (s, 2H), 4.44 (s, 2H) | beilstein-journals.org |

| ¹³C NMR (in Chloroform-d) | δ = 136.6 (Cq), 135.3 (Cq), 130.1 (Cq), 128.8 (CH), 28.2 (t, J = 4 Hz, CH2) | beilstein-journals.org |

| GC-MS (m/z) | Top Peak: 111, 2nd Highest: 175, 3rd Highest: 147 | nih.gov |

Research Findings in Chemical Synthesis

Recent research has demonstrated the utility of this compound in various synthetic transformations. One notable application is its use in deoxygenative perfluoroalkylthiolation reactions. beilstein-journals.org In these reactions, the alcohol is converted to the corresponding (perfluoroalkyl)(2,4,6-trichlorobenzyl)sulfane. beilstein-journals.org This transformation highlights the reactivity of the benzylic hydroxyl group, which can be replaced under specific conditions.

Furthermore, studies on the chemoselective etherification of benzyl (B1604629) alcohols have provided insights into the reactivity of compounds like this compound. organic-chemistry.org While this specific compound was not the primary focus, the principles of selectively targeting benzylic hydroxyls in the presence of other functional groups are applicable. The steric and electronic effects of the three chlorine atoms in this compound would be expected to influence the rate and outcome of such etherification reactions.

Environmental Relevance and Degradation Studies

The environmental fate of chlorinated compounds is a major area of research. This compound has been investigated as a transformation product of other chlorinated molecules. For instance, it has been identified as a product formed from 2,4,5-trichlorotoluene (B165455) by certain bacteria. asm.org The enzymatic processes involved in the transformation of such compounds are of great interest for understanding natural attenuation and for developing bioremediation technologies. asm.orgresearchgate.net

Studies using ligninolytic fungi have shown that these organisms can degrade a range of chlorobenzyl alcohols. nih.govresearchgate.net The rate and extent of degradation are dependent on the specific fungal species and the reaction conditions. These findings suggest that microbial processes could play a role in the environmental breakdown of this compound. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,6-trichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJWKKDGJLKFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404510 | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217479-60-2 | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Trichlorobenzyl Alcohol

Established Chemical Synthesis Routes

Established routes for the synthesis of benzyl (B1604629) alcohols often rely on the functional group interconversion of readily available precursors, such as carboxylic acids or benzyl halides.

A primary and straightforward method for the preparation of 2,4,6-trichlorobenzyl alcohol is the reduction of its corresponding carboxylic acid, 2,4,6-trichlorobenzoic acid. sigmaaldrich.com This transformation is a fundamental reaction in organic synthesis. The reduction of carboxylic acids to primary alcohols typically requires the use of powerful reducing agents due to the low reactivity of the carboxyl group.

Commonly employed reagents for this type of reduction include lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid, leading, after an aqueous workup, to the formation of the corresponding primary alcohol. While specific literature detailing the reduction of 2,4,6-trichlorobenzoic acid is sparse, this method is a general and effective technique for converting aromatic carboxylic acids to benzyl alcohols. epo.org

The synthesis of substituted benzyl alcohols from their corresponding benzyl halides is another well-established route. For chlorinated benzyl alcohols, this typically involves the hydrolysis of the respective benzyl chloride. However, the direct hydrolysis of benzyl chlorides with a strong base can lead to the formation of significant amounts of bis-benzyl ether as a byproduct, which reduces the yield of the desired alcohol. google.com

To circumvent this issue, a two-stage process is often employed, which has been successfully used for the preparation of dichlorobenzyl alcohols and is applicable to the 2,4,6-trichloro derivative. google.comgoogleapis.com

Ester Formation : The first stage involves reacting the benzyl chloride (e.g., 2,4,6-trichlorobenzyl chloride) with a water-soluble salt of an organic acid, such as sodium acetate, to form the corresponding benzyl ester. This reaction is often facilitated by a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulphate), which enhances the reaction rate between the organic-soluble benzyl chloride and the aqueous salt solution. google.comgoogleapis.com

Hydrolysis : The second stage is the hydrolysis of the resulting benzyl ester using a strong base, such as sodium hydroxide, to yield the final this compound. google.com This indirect pathway minimizes the competing ether formation, leading to high-purity alcohol in high yields. google.com

Catalytic and Stereoselective Synthesis Approaches

Modern synthetic chemistry increasingly focuses on catalytic methods to achieve high efficiency and selectivity, including the generation of chiral molecules.

While this compound is an achiral molecule, it can be used as a substrate in enantioselective reactions to create chiral products. One such example is the catalytic enantioselective synthesis of sulfinate esters. In this process, a prochiral sulfinyl group is transferred to the alcohol. acs.org

Research has demonstrated that cinchona alkaloids, such as quinidine (B1679956), can serve as effective and inexpensive chiral catalysts for the sulfinyl transfer reaction between an alcohol and a sulfinyl chloride. acs.org Specifically, the reaction of this compound with tert-butanesulfinyl chloride in the presence of a catalytic amount of quinidine produces the corresponding chiral tert-butanesulfinate ester with high yield and excellent enantioselectivity. acs.org The steric hindrance provided by the ortho-substituents on the benzyl alcohol contributes to achieving high selectivity in this transformation. acs.org

| Substrate | Reagent | Catalyst (10 mol%) | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| This compound | tert-Butanesulfinyl chloride | Quinidine | 92% | 90% |

Metal-stabilized carbenes are highly reactive intermediates that have become powerful tools in organic synthesis for constructing complex molecular architectures. nih.gov These species, often generated from diazo compounds in the presence of transition metals like rhodium, gold, or copper, can participate in a wide array of chemical transformations, including cyclopropanations, C-H insertions, and ylide formations. nih.govrsc.org

The reactivity of a metal carbene can be tuned by the choice of metal and the associated ligands, allowing it to act as either an electrophile or a nucleophile. nih.gov In the context of total synthesis, these intermediates enable novel synthetic pathways for forging carbon-carbon and carbon-heteroatom bonds. rsc.org While the direct total synthesis of a structurally simple target like this compound via a metal carbene strategy is not a common application, the principles are integral to advanced organic synthesis. For instance, a hypothetical disconnection could involve the insertion of a metal carbene into a C-H bond of a precursor molecule. However, such advanced methods are typically reserved for the synthesis of more complex natural products and pharmaceuticals where traditional methods are less efficient. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield, purity, and process efficiency while minimizing reaction times and byproducts. For the synthesis of this compound and related compounds, several strategies have been identified.

When preparing the alcohol from its corresponding benzyl chloride, the use of a phase-transfer catalyst is a key strategy to enhance the rate of the initial esterification step. googleapis.com The choice of solvent, temperature, and reaction time are critical parameters that must be fine-tuned. For instance, the conversion of benzyl alcohols to benzyl chlorides has been optimized to proceed rapidly (10–40 minutes) under neutral conditions using a 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) system, highlighting the importance of the reagent and solvent system. organic-chemistry.orgresearchgate.net

The most significant yield enhancement strategy in the hydrolysis of halogenated benzyl precursors is the two-step protocol involving an intermediate ester. google.com This approach directly addresses and mitigates the primary side reaction—the formation of bis-benzyl ether—thereby significantly improving the yield and purity of the final alcohol product. google.com

| Parameter/Strategy | Objective | Example/Method | Reference |

|---|---|---|---|

| Reaction Pathway | Minimize byproduct formation (e.g., ether) | Two-stage process: conversion to ester intermediate followed by hydrolysis | google.com |

| Catalysis | Increase reaction rate between phases | Use of a phase-transfer catalyst (e.g., quaternary ammonium salt) | googleapis.com |

| Reaction Time | Improve process efficiency | Optimization to achieve rapid conversion (e.g., 10-40 minutes in related reactions) | organic-chemistry.orgresearchgate.net |

| Reaction Conditions | Accommodate sensitive functional groups | Employing neutral reaction conditions | organic-chemistry.orgresearchgate.net |

| Temperature | Control reaction rate and selectivity | Operating within an optimal range (e.g., 70-150°C for hydrolysis) | epo.org |

Chemical Reactivity and Mechanistic Transformations of 2,4,6 Trichlorobenzyl Alcohol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group attached to the trichlorinated benzene (B151609) ring is the site of characteristic alcohol reactions, including ester formation and oxidation.

Esterification Processes and Derivative Formation

As a primary alcohol, 2,4,6-trichlorobenzyl alcohol can undergo esterification when reacted with a carboxylic acid in the presence of an acid catalyst. This reaction, a classic example of Fischer-Speier esterification, proceeds via nucleophilic acyl substitution. The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of the this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the corresponding ester. masterorganicchemistry.com

The reverse reaction, the hydrolysis of the ester back to this compound and a carboxylic acid salt, can be achieved by treatment with a strong base. google.com This confirms the feasibility of forming the ester linkage. The process is a two-stage reaction where the corresponding ester is formed and then hydrolyzed. google.com

It is important to distinguish the esterification of this compound from reactions involving its derivative, 2,4,6-trichlorobenzoyl chloride. The latter is a key component in the Yamaguchi esterification, a powerful method for synthesizing esters from other carboxylic acids and alcohols. organic-chemistry.orgnih.govresearchgate.net In the Yamaguchi protocol, 2,4,6-trichlorobenzoyl chloride acts as a dehydrating and activating agent, not as a precursor to the final ester's alcohol component. organic-chemistry.orgnih.gov

Oxidation Pathways to Aldehyde and Carboxylic Acid Analogs

The primary alcohol functionality of this compound allows for its oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.comyoutube.com

Oxidation to 2,4,6-Trichlorobenzaldehyde (B1312254): The selective, partial oxidation to the corresponding aldehyde, 2,4,6-trichlorobenzaldehyde, requires the use of mild oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) are specifically designed to convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. youtube.com Other methods, such as the Swern oxidation or the use of trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO, can also achieve this transformation efficiently. youtube.comresearchgate.net Kinetic studies on the oxidation of benzyl (B1604629) alcohol have shown that the reaction can be highly selective, yielding the aldehyde as the primary product. jocpr.com

Oxidation to 2,4,6-Trichlorobenzoic Acid: For the complete oxidation to 2,4,6-trichlorobenzoic acid, stronger oxidizing agents are necessary. youtube.com Common reagents for this transformation include potassium permanganate (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. youtube.com Under these vigorous conditions, the initially formed aldehyde is rapidly oxidized further to the carboxylic acid. Various synthetic routes documented for producing 2,4,6-trichlorobenzoic acid often start from related chlorinated toluenes, but oxidation from the corresponding benzyl alcohol is a fundamental pathway. guidechem.comgoogle.com

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) or TCCA/TEMPO | 2,4,6-Trichlorobenzaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 2,4,6-Trichlorobenzoic acid | Carboxylic Acid |

Reactivity of the Chlorinated Aromatic Nucleus

The three chlorine atoms on the benzene ring significantly influence its chemical properties, rendering it electron-deficient and susceptible to specific reaction types not typically observed in unsubstituted benzene.

Nucleophilic Substitution Reactions on the Benzene Ring

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as nitro groups or multiple halogens, can activate the ring to undergo nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.orgmasterorganicchemistry.com The 2,4,6-trichloro- substitution pattern makes the aromatic ring of this compound significantly electron-poor, facilitating attack by strong nucleophiles.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pubyoutube.com

Addition: A strong nucleophile attacks the carbon atom bearing a chlorine atom (a leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge in this complex is delocalized across the aromatic system and is particularly stabilized when the electron-withdrawing substituents are positioned ortho and para to the site of attack.

Elimination: The aromaticity of the ring is restored by the departure of the chloride ion, resulting in the net substitution product.

In the case of this compound, the chlorine atoms at the ortho (2,6) and para (4) positions effectively stabilize the Meisenheimer intermediate, making substitution at these positions kinetically favorable compared to unsubstituted chlorobenzene. masterorganicchemistry.com

Hydrolytic Cleavage Mechanisms

Hydrolytic cleavage refers to the breaking of a bond by reaction with water. For this compound, this could potentially involve the C-O bond of the alcohol or the C-Cl bonds on the aromatic ring. While the C-O bond can be cleaved under certain reductive conditions, the primary focus in this context is the highly stable C-Cl bonds of the aromatic nucleus.

The carbon-chlorine bonds in chlorobenzene and its derivatives are exceptionally resistant to hydrolysis. allen.inquora.com This stability arises from two main factors:

Resonance: The lone pair electrons on the chlorine atoms can be delocalized into the aromatic π-system, giving the C-Cl bond a degree of partial double-bond character. This strengthens the bond, making it more difficult to break. allen.in

Hybridization: The carbon atom of the aromatic ring is sp² hybridized, leading to a shorter and stronger bond compared to the C-Cl bond in an sp³ hybridized alkyl halide.

Consequently, the cleavage of these C-Cl bonds via hydrolysis requires extreme conditions of high temperature and pressure and is not observed under standard laboratory conditions. allen.in The heterolytic cleavage of the bond is energetically unfavorable as it would produce a highly unstable aryl cation. doubtnut.com While catalytic methods using nanoparticles under reductive conditions have been developed for the hydrodechlorination of chlorobenzenes, simple hydrolysis is not a facile process. researchgate.net

Mechanistic Elucidation of Novel Reactions

While the fundamental reactivity of this compound is well-described by established mechanistic principles, specific research into novel transformations of this particular compound is not extensively documented in the literature. The primary reaction mechanisms—nucleophilic substitution at the benzylic carbon, Fischer esterification, controlled oxidation, and nucleophilic aromatic substitution (SNAr)—are well-understood paradigms in organic chemistry.

Mechanistic studies of related systems, such as the oxidation of various substituted benzyl alcohols with reagents like trichloroisocyanuric acid, provide deeper insight into the reaction kinetics, transition states, and the influence of electronic effects from ring substituents. researchgate.net Such studies have indicated that for benzyl alcohols with electron-withdrawing groups, the oxidation mechanism can shift, for instance, to a hydrogen abstraction pathway from a benzyl hypochlorite intermediate. researchgate.net Extrapolating from these findings, the three chlorine atoms in this compound would be expected to significantly influence the kinetics and potentially the operative mechanism of its reactions compared to unsubstituted benzyl alcohol. Future research could focus on leveraging this unique electronic profile for novel catalytic transformations or the synthesis of complex derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorobenzaldehyde |

| 2,4,6-Trichlorobenzoic acid |

| 2,4,6-trichlorobenzoyl chloride |

| Potassium permanganate |

| Chromic acid |

| Sodium dichromate |

| Sulfuric acid |

| Pyridinium Chlorochromate (PCC) |

| Trichloroisocyanuric acid (TCCA) |

| TEMPO |

| Chlorobenzene |

Formation of Organoselenium Compounds: Selenoether Synthesis

The synthesis of selenoethers from benzylic alcohols is a known transformation in organoselenium chemistry. While specific studies on the direct conversion of this compound to its corresponding selenoether are not extensively detailed in the literature, analogous reactions with other benzyl alcohols provide a basis for understanding this process. One effective method involves the direct conversion of benzyl alcohols into benzyl selenides using (phenylseleno)trimethylsilane (PhSeSiMe₃) in the presence of a Lewis acid catalyst. nih.gov

A general approach for this transformation is the reaction of the benzyl alcohol with PhSeSiMe₃ and a Lewis acid like aluminum bromide (AlBr₃). The reaction proceeds via the activation of the alcohol by the Lewis acid, facilitating the nucleophilic attack by the selenium reagent.

A plausible reaction scheme for the synthesis of 2,4,6-trichlorobenzyl phenyl selenoether is as follows:

Reaction Scheme for Selenoether Synthesis

This compound + PhSeSiMe₃ --(AlBr₃)--> 2,4,6-Trichlorobenzyl phenyl selenoether + Me₃SiOH

This one-pot synthesis is an efficient route to obtaining aryl selenides. rsc.org The reactivity of the starting alcohol can be influenced by the electronic nature of the substituents on the aromatic ring.

Another approach for the synthesis of selenoethers involves the reaction of magnesium organoselenolates with alkyl or aryl halides. This method, however, would require the prior conversion of this compound to its corresponding halide.

The table below outlines a general method for the synthesis of benzyl selenides from benzyl alcohols, which can be adapted for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzyl Alcohol | (Phenylseleno)trimethylsilane | AlBr₃ | Benzyl phenyl selenide | nih.gov |

| Substituted Benzyl Alcohols | (Phenylseleno)trimethylsilane | AlBr₃ | Substituted Benzyl phenyl selenides | nih.gov |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The oxidation of benzyl alcohols to the corresponding aldehydes is a well-studied reaction, and the electronic effects of substituents on the aromatic ring play a significant role in the reaction rate. Electron-withdrawing groups, such as chlorine, generally decrease the rate of oxidation due to their destabilizing effect on the transition state, which often involves the development of a positive charge on the benzylic carbon.

Kinetic studies on the oxidation of various para-substituted benzyl alcohols by acidified dichromate have shown a clear trend in reactivity. The order of reactivity is typically p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.orgsemanticscholar.org This trend is consistent with the electronic effects of the substituents, where electron-donating groups accelerate the reaction and electron-withdrawing groups retard it.

The Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), is a useful tool for quantifying these electronic effects. For the oxidation of benzyl alcohols, a negative rho (ρ) value is typically observed, indicating that the reaction is favored by electron-donating groups. orientjchem.orgresearchgate.netacs.org

The table below presents kinetic data for the oxidation of 4-chlorobenzyl alcohol, which serves as a relevant model for understanding the reactivity of this compound.

| Substrate | Oxidant | Medium | Rate Constant (k) | Reference |

| 4-Chlorobenzyl alcohol | Cr(VI) | Aqueous mixed micellar | Varies with conditions | researchgate.netresearchgate.net |

| 4-Chlorobenzyl alcohol | Acidified Dichromate | Acetic acid - water | Varies with temperature | semanticscholar.org |

The presence of three electron-withdrawing chlorine atoms in this compound would be expected to significantly decrease the rate of oxidation compared to unsubstituted benzyl alcohol or even 4-chlorobenzyl alcohol. The steric hindrance from the ortho-chloro substituents may also play a role in its reactivity.

Further thermodynamic parameters such as the enthalpy of reaction (ΔrH°) and Gibbs free energy of reaction (ΔrG°) have been reported for 3-chlorobenzyl alcohol in the gas phase, providing some context for the energetic of related compounds. nist.gov

| Compound | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

| 3-Chlorobenzyl alcohol | 1523 ± 8.8 | 1495 ± 8.4 | G+TS, IMRE | nist.gov |

These values provide a baseline for estimating the thermodynamic properties of other chlorinated benzyl alcohol isomers, though direct experimental data for the 2,4,6-trichloro derivative is needed for a precise understanding.

Advanced Analytical Characterization Techniques for 2,4,6 Trichlorobenzyl Alcohol

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for verifying the chemical structure of 2,4,6-Trichlorobenzyl alcohol. By interacting with electromagnetic radiation, molecules produce unique spectra that act as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2-chlorobenzyl alcohol, the methylene (B1212753) protons (-CH₂OH) appear as a singlet at approximately 4.74 ppm, while the aromatic protons show signals between 7.22 and 7.45 ppm chemicalbook.com. For 2,4-dichlorobenzyl alcohol, the methylene protons are observed at 4.71 ppm, and the aromatic protons resonate at 7.25, 7.36, and 7.38 ppm chemicalbook.com. Based on these trends, the ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the two equivalent aromatic protons and a singlet for the methylene protons of the benzyl (B1604629) group. The hydroxyl proton will also produce a singlet, though its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzyl alcohol derivatives, the benzylic carbon (Ar-CH₂-R) typically appears around 30 ppm pdx.eduoregonstate.edu. The aromatic carbons will have distinct chemical shifts influenced by the positions of the chlorine atoms. For comparison, the ¹³C NMR spectrum of 2,4,6-trichlorobenzyl acetate shows several peaks corresponding to the aromatic carbons and the methylene carbon spectrabase.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.4 - 7.6 | ~128 - 135 |

| Methylene CH₂ | ~4.7 - 4.9 | ~60 - 65 |

| Hydroxyl OH | Variable | - |

| Aromatic C-Cl | - | ~130 - 140 |

| Aromatic C-CH₂OH | - | ~135 - 145 |

Note: The predicted values are based on typical chemical shift ranges for similar substituted benzyl alcohols and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture, making it invaluable for purity assessment.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of approximately 211.5 g/mol nih.gov. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Common fragmentation patterns for benzyl alcohols in mass spectrometry include the loss of a hydroxyl radical (-OH), water (H₂O), or the entire hydroxymethyl group (-CH₂OH) libretexts.orglibretexts.org. In the case of this compound, fragmentation would likely involve cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable trichlorobenzyl cation. The GC-MS analysis of this compound would show a distinct peak at a specific retention time, with the corresponding mass spectrum confirming its identity nih.gov.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 210.94788 |

| [M+Na]⁺ | 232.92982 |

| [M-H]⁻ | 208.93332 |

| [M+NH₄]⁺ | 227.97442 |

| [M+K]⁺ | 248.90376 |

| [M+H-H₂O]⁺ | 192.93786 |

Data predicted using computational tools. uni.lu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are unique to the compound's structure and functional groups.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, indicative of the hydroxyl group.

C-H stretching (aromatic and aliphatic): Peaks typically observed around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-3000 cm⁻¹ for the methylene (-CH₂) group theaic.org.

C=C stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band in the 1000-1250 cm⁻¹ range.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹ theaic.org.

A comparative study of 2,6-dichlorobenzyl alcohol provides expected ranges for these vibrational modes theaic.org.

Chromatographic Separations for Isomer and Purity Assessment

Chromatographic techniques are essential for separating this compound from isomers, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol sielc.com.

Gas Chromatography (GC) for Volatile Species and Byproducts

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and identifying associated volatile species and byproducts. The method's high resolution and sensitivity are critical for detecting impurities that may be present in trace amounts, which can originate from the synthesis process or subsequent degradation.

Research Findings and Methodologies

While specific literature detailing the GC analysis of this compound is limited, methodologies can be effectively inferred from studies on structurally related compounds such as benzyl alcohol, chlorinated phenols, and other benzyl derivatives. The analysis typically involves a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of separated components.

Potential byproducts and volatile species associated with this compound can include residual starting materials, intermediates, and degradation products. For instance, the synthesis of dichlorobenzyl alcohol is known to sometimes yield ether byproducts, such as bis-2,4-dichlorobenzyl ether, through self-condensation reactions google.com. Similarly, oxidation of the alcohol functional group can lead to the formation of the corresponding aldehyde, 2,4,6-Trichlorobenzaldehyde (B1312254) semanticscholar.org. Other potential impurities could include unreacted precursors or related chlorinated aromatic compounds.

GC-MS analysis is particularly powerful for identifying these unknown species. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries, such as the NIST library, for positive identification scholarsresearchlibrary.com.

Instrumentation and Conditions

The separation of this compound and its related volatile compounds is typically achieved using a non-polar or medium-polarity capillary column. A common choice is a fused-silica capillary column coated with a (5%-phenyl)-methylpolysiloxane stationary phase, which separates compounds based on their boiling points and polarity.

The following interactive table outlines typical instrumental parameters for a GC-MS method suitable for this analysis, based on established methods for related aromatic compounds scholarsresearchlibrary.comglobalresearchonline.netnih.gov.

Table 1: Representative GC-MS Parameters for Analysis of this compound

| Parameter | Specification |

| GC System | Agilent 6890N or similar |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet | Split/Splitless Injector |

| Injection Mode | Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Injector Temp. | 250 °C |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| MS System | Mass Selective Detector (e.g., Agilent 5975) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40-450 amu |

Identification of Volatile Byproducts

Using a GC-MS method with parameters similar to those described above, a variety of potential volatile species and byproducts can be separated and identified. The retention time provides preliminary information, while the mass spectrum allows for structural elucidation. The table below lists potential byproducts that could be identified during the analysis of technical-grade this compound.

Table 2: Potential Volatile Species and Byproducts in this compound Analysis

| Compound | Potential Origin | Significance |

| 2,4,6-Trichlorotoluene | Residual starting material | Process impurity |

| 2,4,6-Trichlorobenzaldehyde | Oxidation of the alcohol semanticscholar.org | Degradation product |

| Benzyl Chloride | Impurity from related synthesis routes mdpi.comresearchgate.net | Process-related impurity |

| Bis(2,4,6-trichlorobenzyl) ether | Self-condensation of the alcohol google.com | Synthesis byproduct |

| Benzaldehyde | Impurity from related synthesis routes researchgate.net | Process-related impurity |

The successful separation of these compounds relies on the differences in their volatility and interaction with the stationary phase. The use of temperature programming is crucial, as it allows for the elution of more volatile compounds like toluene (B28343) or benzaldehyde at lower temperatures, while higher-boiling compounds like the dibenzyl ether derivative elute at elevated temperatures, all within a reasonable analysis time.

Environmental Fate and Biotransformation Pathways of 2,4,6 Trichlorobenzyl Alcohol

Microbial Degradation Processes

The biodegradation of chlorinated hydrocarbons by microorganisms is a key process in their environmental remediation. Ligninolytic fungi, in particular, have demonstrated significant capabilities in degrading a wide range of recalcitrant organic pollutants through the action of their extracellular enzyme systems.

The white-rot fungus Pleurotus ostreatus is a well-studied ligninolytic organism capable of degrading a variety of environmental pollutants, including chlorinated aromatic compounds. scielo.brplos.orgnih.govscielo.br Its efficacy stems from a powerful extracellular enzymatic system that evolved to break down the complex polymer lignin (B12514952) in wood. researchgate.net Studies have shown that the extracellular liquid from Pleurotus ostreatus cultures can effectively transform metabolites of polychlorinated biphenyls (PCBs), including chlorobenzyl alcohols. dntb.gov.ua The fungus secretes enzymes that initiate the oxidation of these compounds, making them more susceptible to further degradation. dntb.gov.ua Research on related chlorinated compounds, such as 2,4-dichlorophenol, has confirmed the ability of P. ostreatus to achieve significant degradation, with studies attributing a majority of the compound's removal directly to the fungal activity when compared to abiotic controls. scielo.brscielo.br

The degradation of 2,4,6-trichlorobenzyl alcohol by ligninolytic fungi is primarily mediated by extracellular enzymes, namely laccases and manganese-dependent peroxidases (MnP). researchgate.netnih.gov These enzymes have broad substrate specificity, allowing them to act on a wide array of xenobiotic compounds. researchgate.netfrontiersin.org

Laccase (Lac) : Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds. nih.gov The extracellular fluid of Pleurotus ostreatus is known to contain high levels of laccase activity. dntb.gov.ua Laccase can directly oxidize substrates, and its oxidative capacity can be enhanced by the presence of small molecules known as mediators, which act as electron shuttles between the enzyme and the target substrate. nih.gov

Manganese-Dependent Peroxidase (MnP) : MnP is a heme-containing peroxidase that requires hydrogen peroxide (H₂O₂) as an oxidant. Its catalytic cycle involves the oxidation of Mn²⁺ to the highly reactive Mn³⁺. nih.govfrontiersin.org The Mn³⁺, often stabilized by organic acid chelators, then acts as a diffusible redox mediator, capable of oxidizing a wide range of phenolic and non-phenolic compounds that may not be accessible to the enzyme's active site directly. nih.govfrontiersin.org While P. ostreatus cultures primarily exhibit laccase activity, MnP is also present and plays a role in the degradation of certain metabolites. dntb.gov.ua Other fungi, like Irpex lacteus, produce predominantly MnP, which has shown high efficiency in transforming specific degradation intermediates. dntb.gov.ua

The combined action of these enzymes allows fungi like P. ostreatus to initiate the breakdown of complex chlorinated molecules like this compound.

The enzymatic oxidation of chlorobenzyl alcohols (CB-OHs) by fungal enzymes leads to the formation of specific biotransformation products. Research has demonstrated that the extracellular enzymes of P. ostreatus oxidize CB-OHs to their corresponding chlorobenzaldehydes (CB-CHOs). dntb.gov.ua This transformation from an alcohol to an aldehyde represents the initial step in the microbial degradation pathway.

Further transformation of these aldehyde intermediates can occur. While the enzymes from P. ostreatus show limited activity against CB-CHOs, other fungal systems with high MnP activity can further degrade them. dntb.gov.ua For instance, studies on the biotransformation of a related compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions showed it was first converted to 3,5-dichloro-4-hydroxybenzyl alcohol, which was then biotically transformed into 3,5-dichloro-4-hydroxybenzoate. nih.govresearchgate.net This suggests that subsequent oxidation of the aldehyde group to a carboxylic acid (forming chlorobenzoic acids) is a plausible step in the degradation pathway.

| Initial Substrate | Primary Biotransformation Product | Potential Secondary Product | Key Enzyme/Organism | Reference |

|---|---|---|---|---|

| Chlorobenzyl Alcohols (CB-OHs) | Chlorobenzaldehydes (CB-CHOs) | Chlorobenzoic Acids | Pleurotus ostreatus (Laccase) | dntb.gov.ua |

| 3,5-dichloro-p-anisyl alcohol | 3,5-dichloro-4-hydroxybenzyl alcohol | 3,5-dichloro-4-hydroxybenzoate | Anaerobic Sludge | nih.govresearchgate.net |

Role as a Degradation Intermediate of Polychlorinated Biphenyls (PCBs) and Related Chlorinated Aromatics

Chlorobenzyl alcohols, including the 2,4,6-trichloro isomer, have been identified as metabolic intermediates in the fungal degradation of polychlorinated biphenyls (PCBs). nih.gov The degradation of PCBs by white-rot fungi is a complex process that can involve the formation of hydroxylated PCBs (OH-PCBs), which can be further metabolized. dntb.gov.uanih.gov Studies have detected chlorobenzyl alcohols and chlorobenzaldehydes in cultures of ligninolytic fungi actively degrading PCBs, indicating that these compounds are part of the metabolic pathway. nih.gov The transformation of PCBs can lead to the cleavage of the biphenyl (B1667301) structure, resulting in the formation of single-ring aromatic compounds like chlorobenzoic acids, with chlorobenzyl alcohols serving as transient intermediates in this process.

Comparative Environmental Persistence and Degradability with Other Chlorobenzyl Alcohols

The environmental persistence of chlorobenzyl alcohols is influenced by factors such as water solubility and susceptibility to microbial degradation. Generally, compounds with higher water solubility are more mobile in the environment and may be less persistent. thermofisher.comfishersci.comfishersci.se Mono- and dichlorinated benzyl (B1604629) alcohols are noted to be soluble in water, and based on this property, their persistence is considered unlikely. thermofisher.comfishersci.comfishersci.se While specific comparative studies on the degradation rates of different chlorobenzyl alcohol isomers are limited, the position and number of chlorine atoms on the aromatic ring are known to influence the rate of microbial attack. Increased chlorination can sometimes lead to greater recalcitrance. However, the presence of the alcohol functional group provides a site for initial enzymatic oxidation, as seen in the conversion to aldehydes, which is a common feature across different isomers. dntb.gov.ua

| Compound | Water Solubility | Predicted Persistence | Key Degradability Feature | Reference |

|---|---|---|---|---|

| 2-Chlorobenzyl alcohol | Soluble | Unlikely | Mobile in soil and water | fishersci.comfishersci.se |

| 3-Chlorobenzyl alcohol | No information available | No information available | - | thermofisher.com |

| 4-Chlorobenzyl alcohol | Soluble | Unlikely | Mobile in soil and water | thermofisher.com |

| This compound | - | - | Subject to microbial oxidation | dntb.gov.ua |

Abiotic Degradation Pathways in Environmental Systems

Computational Chemistry and Structure Activity Relationship Sar Studies of 2,4,6 Trichlorobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure and reactivity.

For chlorinated aromatic compounds, these calculations are particularly revealing. The electronic structure is heavily influenced by the interplay between the aromatic ring, the hydroxyl group of the alcohol, and the strongly electronegative chlorine atoms. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

Studies on the transformation of various chlorobenzyl alcohols have shown that the number and position of chlorine substituents significantly affect their reactivity. For instance, research on the enzymatic transformation of chlorobenzyl alcohols indicated that 2,4,6-trichlorobenzyl alcohol is highly resistant to degradation, with no decrease in concentration observed in certain experimental setups. mdpi.comresearchgate.net This high stability can be attributed to its electronic structure. The three chlorine atoms, particularly the two in the ortho positions, withdraw electron density from the aromatic ring and provide significant steric hindrance, making enzymatic or chemical attack more difficult. Quantum chemical descriptors such as ionization energy and the LUMO energy have been shown to correlate with the degradation efficiency of related polychlorinated compounds. mdpi.comresearchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Implication for this compound |

| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | The electron-withdrawing chlorine atoms are expected to lower the HOMO energy, indicating a poorer electron donor capacity. |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | The electronegative environment created by the chlorine atoms likely results in a low LUMO energy, making it susceptible to nucleophilic attack if a reaction can overcome steric hindrance. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. | The observed resistance to degradation suggests that this compound possesses a relatively large HOMO-LUMO gap. |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface, identifying positive (electrophilic) and negative (nucleophilic) regions. | The ESP map would likely show negative potential around the oxygen and chlorine atoms and positive potential on the hydroxyl hydrogen and parts of the aromatic ring. |

Molecular Dynamics (MD) Simulations and Molecular Docking Analysis for Interaction Modeling

While quantum mechanics describes the static electronic nature of a molecule, molecular dynamics (MD) simulations and molecular docking provide insights into its dynamic behavior and interactions with other molecules, such as proteins or cell membranes.

Molecular Docking Analysis: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and toxicology for identifying potential biological targets and understanding binding mechanisms. The analysis calculates a "docking score," which estimates the binding affinity.

Docking studies involving complex molecules that contain a 2,4,6-trichlorophenyl moiety have been performed. These studies show that this chemical group can form favorable interactions within protein binding pockets. The interactions are typically a combination of hydrophobic contacts between the chlorinated ring and nonpolar amino acid residues, as well as potential halogen bonds—a specific type of non-covalent interaction where a halogen atom acts as an electrophilic center. For this compound, docking into a hypothetical enzyme active site would likely reveal hydrogen bonding involving the alcohol's hydroxyl group and hydrophobic or halogen-bonding interactions from the chlorinated ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Behavior and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are essential in environmental science and toxicology for predicting the effects of chemicals when experimental data is scarce. nih.gov

For classes of compounds like chlorinated aromatics, QSAR models have been developed to predict various endpoints, including aquatic toxicity, cytotoxicity, and biodegradability. acs.orgnih.govamanote.com These models typically rely on a set of calculated molecular descriptors that encode structural, electronic, and hydrophobic features. Key descriptors often include:

Log Kow (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a molecule, which influences its bioaccumulation and partitioning into membranes.

Electronic Descriptors: Parameters such as HOMO/LUMO energies, dipole moment, and partial atomic charges, which relate to the molecule's reactivity.

Topological and Steric Descriptors: Indices that describe the size, shape, and branching of the molecule.

The development of a robust QSAR model for the toxicity of chlorobenzyl alcohols would allow for the prediction of the relative toxicity of this compound based on its specific combination of descriptors. Research into the environmental behavior of this compound has shown it is highly recalcitrant to enzymatic degradation by ligninolytic fungi, a key process in the natural attenuation of pollutants. mdpi.com This resistance to biodegradation is a critical property that could be modeled using QSPR, linking its structural features (e.g., the presence of two ortho-chlorine atoms) to its environmental persistence.

In Silico Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational methods can accurately predict various molecular properties, from spectroscopic data to physicochemical descriptors, which are vital for chemical identification and modeling.

In Silico Prediction of Spectroscopic Parameters: Quantum chemical calculations can be used to predict spectroscopic parameters. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy, aiding in the structural elucidation of the molecule and its derivatives. Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed, allowing for the assignment of experimental spectral bands to specific molecular motions, such as O-H stretching, C-Cl stretching, or aromatic ring vibrations.

Molecular Descriptors: A wide range of molecular descriptors can be calculated from a molecule's 2D or 3D structure. These descriptors are the foundation of QSAR and QSPR models and provide a quantitative profile of the molecule's characteristics. Public databases provide pre-calculated descriptors for many compounds, including this compound.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Formula | C₇H₅Cl₃O | Defines the elemental composition. |

| Molecular Weight | 211.47 g/mol | The mass of one mole of the substance. |

| XLogP3-AA | 2.9 | A calculated measure of hydrophobicity (log Kow). The positive value indicates a preference for lipid environments over aqueous ones. |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group (-OH) can donate one hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | The oxygen atom in the hydroxyl group can accept one hydrogen bond. |

| Rotatable Bond Count | 1 | The C-C bond between the ring and the CH₂OH group allows for rotation, giving the molecule some conformational flexibility. |

| Exact Mass | 209.940598 | The monoisotopic mass of the molecule. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | The surface area contributed by polar atoms (oxygen), influencing membrane permeability and solubility. |

| Heavy Atom Count | 11 | The total number of non-hydrogen atoms. |

| Complexity | 171 | A measure of the complexity of the molecule's structure. |

These computationally derived data points provide a comprehensive profile of this compound, enabling a deeper understanding of its chemical nature and facilitating predictions of its behavior in various chemical and biological systems.

Biochemical Interactions and Research into Biological Activity of 2,4,6 Trichlorobenzyl Alcohol

Interactions with Biological Systems and Enzymatic Pathways

Detailed studies on the specific interactions of 2,4,6-trichlorobenzyl alcohol with biological systems and enzymatic pathways are not extensively documented in publicly available research. However, the metabolism of chlorinated aromatic compounds has been a subject of significant environmental and toxicological research. Generally, microorganisms have evolved diverse enzymatic strategies to degrade these compounds. The initial steps in the breakdown of chlorinated aromatics can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms often employ dioxygenase enzymes to incorporate molecular oxygen into the aromatic ring, leading to the formation of chlorinated catechols. These intermediates are then subject to ring cleavage, eventually leading to mineralization. Anaerobically, a common initial mechanism is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. This process, known as halorespiration, can be a crucial first step in the detoxification of higher chlorinated compounds, making them more amenable to subsequent aerobic degradation.

The biotransformation of a related compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions has been shown to involve demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then further metabolized. While not a direct analogue, this suggests that the enzymatic machinery in certain microorganisms can recognize and modify chlorinated benzyl (B1604629) alcohol structures. The specific enzymes and pathways involved in the metabolism of this compound, however, require further elucidation.

Investigations into Antimicrobial Properties and Mechanisms of Action

The general mechanism of antimicrobial action for simple alcohols and their derivatives involves the disruption of microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, increasing its fluidity and permeability. This disruption of the cell membrane's integrity leads to the leakage of essential intracellular components and ultimately, cell death.

Furthermore, benzyl alcohols can denature proteins, including essential enzymes, by interfering with the non-covalent bonds that maintain their three-dimensional structure. This loss of protein function can inhibit critical metabolic pathways necessary for microbial survival. The presence of chlorine atoms on the benzene (B151609) ring is expected to influence the lipophilicity and electronic properties of the molecule, which in turn would modulate its antimicrobial potency. Increased lipophilicity can enhance membrane disruption, while electronic effects can influence interactions with biological macromolecules. However, without specific studies on this compound, these remain general principles.

Research on Toxicological Pathways and Cellular Responses

Direct toxicological studies on this compound are sparse. However, the toxicology of chlorinated aromatic compounds, as a class, has been extensively studied. A common mechanism of toxicity for many of these compounds involves their interaction with the aryl hydrocarbon receptor (AhR). Binding to this receptor can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes, which can sometimes lead to the production of reactive metabolites and oxidative stress.

The toxicity of benzyl alcohols has also been investigated. Studies on para-substituted benzyl alcohols in cancer cell lines suggest that their cellular toxicity is primarily associated with hydrophobicity. In some biological systems, there is evidence that benzyl alcohols may exert their toxic effects via a radical-mediated mechanism.

For chlorinated aromatic compounds, there is a general trend where increased chlorination can lead to greater persistence and, in some cases, higher toxicity. However, the specific toxicological profile is highly dependent on the precise structure of the molecule. Without dedicated studies on this compound, it is difficult to definitively outline its specific toxicological pathways and the cellular responses it may elicit.

Structure-Activity Relationships Governing Biological Profiles

The relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a fundamental concept in toxicology and pharmacology. For benzyl alcohols, several SAR studies have been conducted to understand how different substituents on the aromatic ring influence their biological effects.

Research on the toxicity of monoalkylated and monohalogenated benzyl alcohols has shown a correlation between their biological response and their 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity. This suggests that the ability of these compounds to partition into biological membranes is a key determinant of their toxicity. The predictability of these quantitative structure-activity relationships (QSAR) can be improved by including electronic parameters, such as the Hammett sigma constant, which accounts for the electron-donating or electron-withdrawing nature of the substituents.

For halogenated benzyl alcohols, the position of the halogen atom on the aromatic ring can significantly influence its interactions. Ortho-halogenation, for instance, can affect the conformation of the molecule and its ability to form intramolecular hydrogen bonds. These structural nuances can, in turn, impact how the molecule interacts with biological targets. While these general principles provide a framework, specific SAR studies focusing on the polychlorinated benzyl alcohols, including this compound, are needed to delineate the precise structural features that govern their specific biological profiles.

Advanced Applications and Emerging Research Directions for 2,4,6 Trichlorobenzyl Alcohol

Utility as a Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, a building block is a molecule that serves as a fundamental unit in the construction of larger, more complex compounds. boronmolecular.com 2,4,6-Trichlorobenzyl alcohol fits this description, offering specific functional groups that can be manipulated to create a diverse array of molecules. boronmolecular.com The primary alcohol functional group is a key site for reactivity, readily undergoing oxidation to form the corresponding aldehyde or being substituted to introduce other functionalities. nih.govorganic-chemistry.org These transformations are fundamental in multi-step syntheses. For instance, it has been noted for its potential use in the enantioselective synthesis of sulfinite esters. sigmaaldrich.comsigmaaldrich.com

The reactivity of the benzylic alcohol allows it to serve as a cornerstone for creating more elaborate molecular architectures. Key transformations include its conversion into aldehydes, which are precursors for countless carbon-carbon bond-forming reactions, and its conversion into benzyl (B1604629) halides for nucleophilic substitution reactions.

| Transformation | Reagent Class | Product | Significance |

| Oxidation | "Weak" Oxidants (e.g., PCC, DMP) | 2,4,6-Trichlorobenzaldehyde (B1312254) | Precursor for imines, Wittig reactions, etc. masterorganicchemistry.comkhanacademy.org |

| Oxidation | "Strong" Oxidants (e.g., KMnO4) | 2,4,6-Trichlorobenzoic acid | Precursor for esters, amides. masterorganicchemistry.com |

| Chlorination | Thionyl Chloride, HCl/Dioxane | 2,4,6-Trichlorobenzyl chloride | Intermediate for substitution reactions. acgpubs.orgresearchgate.net |

| Reduction | Catalytic Hydrogenation | 2,4,6-Trichlorotoluene | Formation of a substituted toluene (B28343) derivative. |

This compound is a valuable starting material for various substituted toluene derivatives. The hydroxyl group can be readily replaced by a chlorine atom using reagents like thionyl chloride or hydrochloric acid, yielding 2,4,6-trichlorobenzyl chloride. acgpubs.orgresearchgate.netnih.gov This chloride is an important intermediate itself, as the benzylic chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups at the benzylic position.

Furthermore, the alcohol can be catalytically reduced to remove the hydroxyl group entirely, affording 2,4,6-trichlorotoluene. This conversion highlights the role of the alcohol as a masked form of a methyl group, providing a synthetic route to this particular toluene derivative. The strategic manipulation of the alcohol functionality thus opens pathways to a family of specifically substituted toluenes that are of interest in agrochemical and pharmaceutical research. google.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. beilstein-journals.org While direct use of this compound in heterocycle synthesis is not widely documented, its derivatives are highly suitable precursors for such applications.

The oxidation of the alcohol to 2,4,6-trichlorobenzaldehyde provides a key electrophilic intermediate. This aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, or active methylene (B1212753) compounds, to form a wide range of heterocyclic structures, including pyridines, pyrimidines, and pyrazoles. amazonaws.com For example, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde with a β-ketoester and ammonia. beilstein-journals.org Moreover, related chlorinated phenyl derivatives have been successfully employed in the synthesis of heteroaryl sulfonamides, demonstrating the utility of the chlorinated aromatic scaffold in building complex heterocyclic systems. nih.gov The 2,4,6-trichloro substitution pattern can impart specific physicochemical properties to the final heterocyclic molecule, influencing its biological activity and metabolic stability.

Applications in Material Science as a Chemical Precursor

In material science, chemical precursors are the foundational molecules used to build polymers, nano-materials, and other advanced functional materials. boronmolecular.com While specific applications of this compound in this field are an emerging area of research, its structure suggests significant potential. Benzyl alcohol itself has been used in the nonaqueous synthesis of crystalline nano-objects, indicating the utility of this class of compounds in nanomaterial fabrication. semopenalex.org

The presence of three chlorine atoms on the aromatic ring of this compound could be leveraged to create polymers with inherent flame-retardant properties. The high chlorine content can disrupt combustion cycles in the gas phase. Furthermore, the alcohol functionality allows it to be incorporated into polyester (B1180765) or polyurethane chains through esterification or urethane (B1682113) linkages, respectively. The resulting polymers would possess the unique electronic and steric properties conferred by the bulky, electron-withdrawing trichlorophenyl group, potentially leading to materials with enhanced thermal stability, specific dielectric properties, or tailored refractive indices.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov The process by which these molecules organize into stable, well-defined structures is known as self-assembly. illinois.edunsf.gov this compound possesses several structural features that make it an intriguing candidate for research in this area.

The hydroxyl group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can guide the assembly of molecules into larger architectures like chains, sheets, or helices. researchgate.net Additionally, the electron-deficient trichlorinated aromatic ring can participate in π-π stacking interactions with other aromatic systems. Perhaps most uniquely, the chlorine atoms can act as halogen bond donors. Halogen bonding is an increasingly recognized non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site, providing a highly directional tool for crystal engineering and the design of self-assembled materials. The combination of these forces suggests that this compound could self-assemble into complex and predictable supramolecular structures.

| Interaction Type | Participating Moiety | Potential Role in Self-Assembly |

| Hydrogen Bonding | -OH group | Formation of chains, networks, and discrete aggregates. |

| π-π Stacking | Trichlorophenyl ring | Columnar stacking of aromatic cores. |

| Halogen Bonding | -Cl atoms | Directional control for crystal engineering. |

| van der Waals Forces | Entire molecule | Overall packing efficiency and stabilization. |

Exploration in Sustainable Chemistry and Remediation Technologies

The exploration of this compound in the context of sustainable chemistry primarily revolves around two key areas: the development of greener synthetic methodologies for its derivatives and the study of its environmental fate and remediation. Chlorinated aromatic compounds, including related substances like 1,2,4-trichlorobenzene, are often classified as persistent organic pollutants due to their resistance to degradation. nih.gov

Consequently, a significant research direction is the investigation of remediation technologies capable of breaking down such compounds. Methods including advanced oxidation processes like photocatalysis and biological approaches such as bioremediation are being actively studied for the degradation of chlorinated hydrocarbons. nih.gov Understanding the degradation pathways of this compound is crucial for assessing its environmental impact and developing effective strategies to mitigate potential contamination.

From a "green chemistry" perspective, research efforts may also focus on developing more environmentally benign synthetic routes that utilize this alcohol. For instance, the use of biocatalysts, such as baker's yeast, has been reported for the synthesis of other halo-substituted benzyl alcohols, offering a milder and more sustainable alternative to traditional chemical reductions. worldwidejournals.com Applying similar biocatalytic or green catalytic methods to the transformations of this compound could reduce waste and energy consumption in the synthesis of its valuable derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,6-Trichlorobenzyl alcohol with high purity?

To synthesize this compound, researchers often employ nucleophilic substitution or reduction of corresponding benzyl halides. For example, sodium ascorbate and copper(II) sulfate can catalyze click chemistry reactions involving halogenated benzyl alcohols, as demonstrated in phytotoxic activity studies . Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures ≥97% purity, as noted in commercial reagent specifications . Purity validation should include HPLC or GC-MS to confirm absence of byproducts like dichloro derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR identify chlorine substitution patterns on the aromatic ring and hydroxyl group position.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₇H₅Cl₃O) and molecular weight (215.47 g/mol).

- FT-IR : Detects O-H stretching (3200–3600 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹).

- X-ray crystallography : Resolves 3D molecular geometry, critical for structure-activity relationship (SAR) studies .

For quantitative analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks, as chlorinated benzyl alcohols may release irritant vapors during heating .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids, to prevent decomposition .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl ring influence the biological activity of chlorinated benzyl alcohols?

Substituent position and electronegativity significantly modulate bioactivity. For example:

- Antimicrobial activity : 3,4,5-Trichlorobenzyl alcohol exhibits stronger antibacterial effects than this compound, likely due to symmetrical chlorine distribution enhancing membrane permeability .

- Phytotoxicity : this compound disrupts plant cell mitosis, as shown in studies using Amaranthus hypochondriacus bioassays . Computational modeling (e.g., molecular docking) can predict interactions with target enzymes like acetyl-CoA carboxylase .

Q. How can researchers design experiments to evaluate the phytotoxic or antimicrobial activity of this compound?

- In vitro assays : Use disk diffusion (for antimicrobial testing) or seed germination inhibition (for phytotoxicity) at concentrations ranging from 0.1–10 mM. Include positive controls (e.g., commercial herbicides or antibiotics) and solvent controls .

- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values.

- Mechanistic studies : Combine transcriptomics and metabolomics to identify disrupted pathways, such as lignin biosynthesis in plants .

Q. How can contradictory data regarding the efficacy of chlorinated benzyl alcohols with varying substitution patterns be resolved?

Contradictions often arise from differences in experimental conditions (e.g., pH, solvent polarity) or organism-specific responses. To address this:

- Standardize protocols : Use uniform solvent systems (e.g., DMSO for solubility) and microbial strains (e.g., E. coli ATCC 25922) .

- Meta-analysis : Pool data from multiple studies to identify trends. For example, meta-regression can assess how chlorine electronegativity correlates with logP and bioactivity .

- Crystallography : Resolve 3D structures of target proteins bound to this compound to clarify steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.